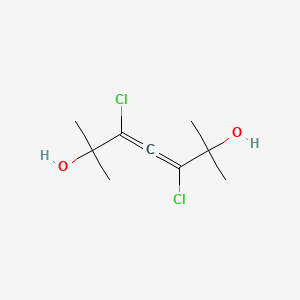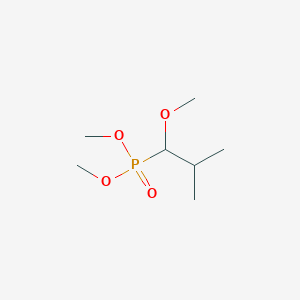
Dimethyl (1-methoxy-2-methylpropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₇O₄P. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents and has a relatively low boiling point.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
化学反应分析
Types of Reactions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl (1-methoxy-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl (1-methoxy-2-methylpropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the transition state of enzyme-catalyzed reactions, thereby inhibiting the enzyme’s activity.
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methoxy and methylpropyl groups.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar but with a hydroxyethyl group.
Uniqueness
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methoxy and methylpropyl groups make it a versatile reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
62456-41-1 |
|---|---|
分子式 |
C7H17O4P |
分子量 |
196.18 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H17O4P/c1-6(2)7(9-3)12(8,10-4)11-5/h6-7H,1-5H3 |
InChI 键 |
CEXVQEZNNHCORA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(OC)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


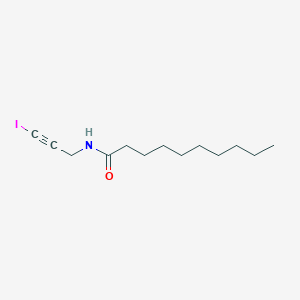
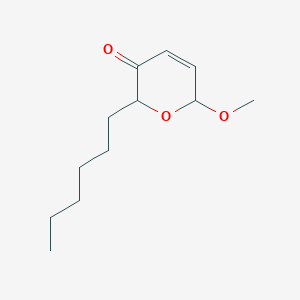
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
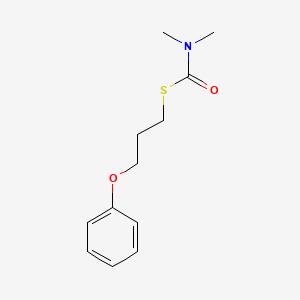
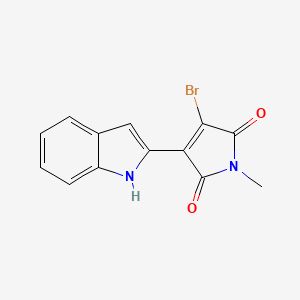
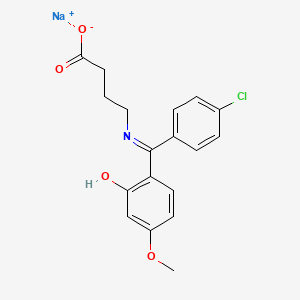
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

